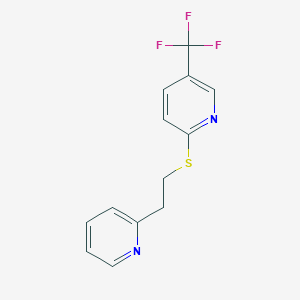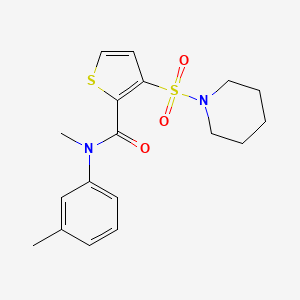![molecular formula C16H30N2O2 B7561841 3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide, also known as PCP analog MXE, is a designer drug that has gained popularity in recent years. It is a synthetic dissociative anesthetic that is similar in structure and effects to phencyclidine (PCP) and ketamine. MXE has been used for research purposes due to its potential therapeutic applications and unique pharmacological effects. In
作用机制
MXE acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of pain, mood, and cognition. MXE binds to the receptor and inhibits its function, leading to dissociative and anesthetic effects. MXE also affects other neurotransmitter systems, including dopamine, serotonin, and acetylcholine, which may contribute to its unique pharmacological effects.
Biochemical and Physiological Effects:
MXE produces a range of biochemical and physiological effects, including dissociation, anesthesia, euphoria, and hallucinations. It also has analgesic properties and may reduce pain sensitivity. MXE has been shown to increase heart rate and blood pressure, as well as cause respiratory depression at high doses. Long-term use of MXE may lead to neurotoxicity and cognitive impairment.
实验室实验的优点和局限性
MXE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. MXE also produces unique pharmacological effects that are distinct from other dissociative anesthetics, which may be useful in studying the NMDA receptor and other neurotransmitter systems. However, MXE has several limitations for use in laboratory experiments. It is a designer drug, which means that its purity and quality may vary between batches. MXE is also a controlled substance in many countries, which may limit its availability for research purposes.
未来方向
There are several future directions for research on MXE. One area of interest is its potential therapeutic applications, particularly in the treatment of chronic pain, depression, anxiety, and PTSD. MXE may also be useful in studying the NMDA receptor and other neurotransmitter systems, as well as investigating the mechanisms underlying dissociative and anesthetic effects. However, further research is needed to fully understand the effects of MXE and its potential risks and benefits.
合成方法
MXE is synthesized by reacting 3-methoxyphenylacetone with cyclohexylamine and formaldehyde in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to yield MXE. The synthesis of MXE is relatively straightforward and can be performed in a laboratory setting.
科学研究应用
MXE has been used in scientific research to investigate its potential therapeutic applications. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. MXE has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, MXE has been used in animal studies to investigate its effects on learning and memory.
属性
IUPAC Name |
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-20-13-8-15(19)17-14-16(9-4-2-5-10-16)18-11-6-3-7-12-18/h2-14H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKIKKDZPHCGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCC1(CCCCC1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-1-carboxamide](/img/structure/B7561758.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)
![4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine](/img/structure/B7561768.png)

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone](/img/structure/B7561800.png)
![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7561828.png)


![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)
![N-methyl-N-(3-methylphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7561857.png)